(2-((2-(Ethylthio)ethyl)thio)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((2-(Ethylthio)ethyl)thio)ethyl)urea is an organic compound with the molecular formula C7H16N2OS2 and a molecular weight of 208.345 g/mol . It is characterized by the presence of ethylthio groups attached to the urea backbone, making it a unique compound in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-((2-(Ethylthio)ethyl)thio)ethyl)urea typically involves the reaction of ethylthioethylamine with thiourea under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium ethoxide, dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved thioether products.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
(2-((2-(Ethylthio)ethyl)thio)ethyl)urea has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-((2-(Ethylthio)ethyl)thio)ethyl)urea involves its interaction with specific molecular targets and pathways. The ethylthio groups can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Thiourea: Structurally similar but with a sulfur atom replacing the oxygen atom in urea.
Urea: Lacks the ethylthio groups, making it less reactive in certain chemical reactions.
Uniqueness: (2-((2-(Ethylthio)ethyl)thio)ethyl)urea is unique due to the presence of ethylthio groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
94248-91-6 |
---|---|
Molecular Formula |
C7H16N2OS2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
2-(2-ethylsulfanylethylsulfanyl)ethylurea |
InChI |
InChI=1S/C7H16N2OS2/c1-2-11-5-6-12-4-3-9-7(8)10/h2-6H2,1H3,(H3,8,9,10) |
InChI Key |
IKZUKWVJEAFQBN-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCSCCNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.